![molecular formula C15H12N6OS B13864857 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and carboxamide. This compound is of significant interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized via the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Thieno[3,2-d]pyrimidine Synthesis: The thieno[3,2-d]pyrimidine core can be constructed by the condensation of a thienylamine with a formylated pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the indazole and thieno[3,2-d]pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the indazole or thieno[3,2-d]pyrimidine rings.
Reduction: Reduced forms of nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A known kinase inhibitor with a similar indazole and pyrimidine structure, used in the treatment of renal cell carcinoma.
Sunitinib: Another kinase inhibitor with structural similarities, used for treating gastrointestinal stromal tumors and renal cell carcinoma.
Sorafenib: A kinase inhibitor with a similar pyrimidine core, used for treating liver, kidney, and thyroid cancers.
Uniqueness
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of indazole and thieno[3,2-d]pyrimidine rings, which may confer distinct binding properties and biological activities compared to other kinase inhibitors. Its unique structure allows for potential selectivity and potency against specific kinase targets, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C15H12N6OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c1-7-9-3-2-8(4-11(9)21-20-7)19-15(22)10-5-23-13-12(10)17-6-18-14(13)16/h2-6H,1H3,(H,19,22)(H,20,21)(H2,16,17,18) |
InChI Key |
DBRYGAGFUUQTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC4=C3N=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



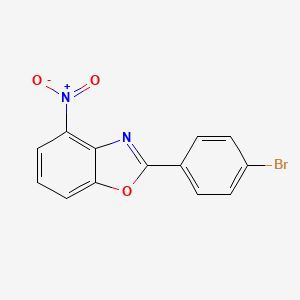
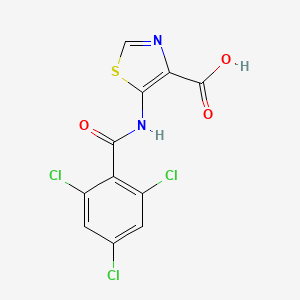
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
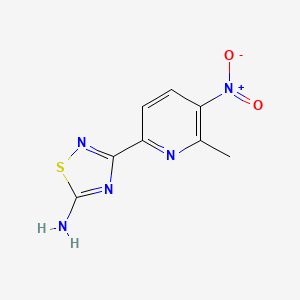
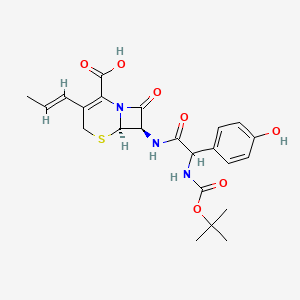

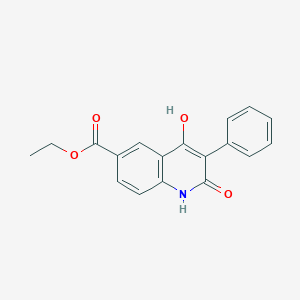
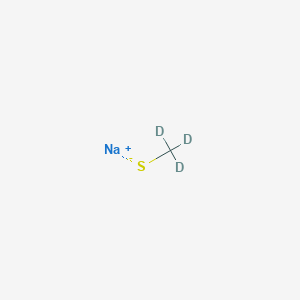
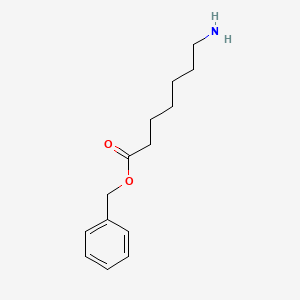
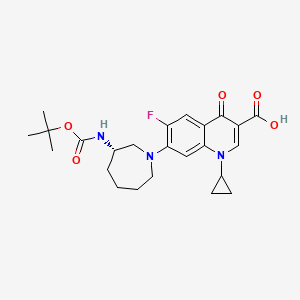
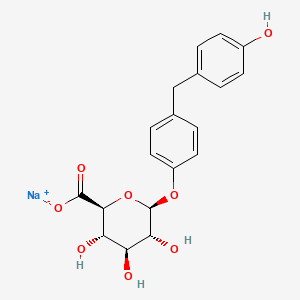
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
